molecular formula C20H23NO3S B451757 ETHYL 2-CYCLOPROPANEAMIDO-4-(4-ETHYLPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE

ETHYL 2-CYCLOPROPANEAMIDO-4-(4-ETHYLPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B451757
M. Wt: 357.5g/mol
InChI Key: IBLHIVKTJZANPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-CYCLOPROPANEAMIDO-4-(4-ETHYLPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a cyclopropane ring, an ethylphenyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-CYCLOPROPANEAMIDO-4-(4-ETHYLPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of the thiophene ring. The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur. The cyclopropane ring is then introduced through a cyclopropanation reaction, often using diazo compounds as intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclopropanation step and the development of more efficient catalysts for the Gewald reaction.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-CYCLOPROPANEAMIDO-4-(4-ETHYLPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol.

    Substitution: The ethylphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the ethylphenyl group.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.

    Medicine: It may have potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ETHYL 2-CYCLOPROPANEAMIDO-4-(4-ETHYLPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE depends on its specific application. In biological systems, it may interact with proteins or nucleic acids, potentially inhibiting or modulating their function. The cyclopropane ring and thiophene ring can engage in π-π stacking interactions, while the amide and ester groups can form hydrogen bonds with target molecules.

Comparison with Similar Compounds

ETHYL 2-CYCLOPROPANEAMIDO-4-(4-ETHYLPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE can be compared with other compounds that have similar structural features:

    ETHYL 2-CYCLOPROPANEAMIDO-4-(4-METHOXYPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE: This compound has a methoxy group instead of an ethyl group on the phenyl ring, which can affect its reactivity and interactions.

    ETHYL 2-CYCLOPROPANEAMIDO-4-(4-CHLOROPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE: The presence of a chlorine atom can introduce different electronic effects and reactivity patterns.

    ETHYL 2-CYCLOPROPANEAMIDO-4-(4-FLUOROPHENYL)-5-METHYLTHIOPHENE-3-CARBOXYLATE: Fluorine substitution can significantly alter the compound’s properties, including its lipophilicity and metabolic stability.

These comparisons highlight the unique features of this compound and its potential advantages in various applications.

Properties

Molecular Formula

C20H23NO3S

Molecular Weight

357.5g/mol

IUPAC Name

ethyl 2-(cyclopropanecarbonylamino)-4-(4-ethylphenyl)-5-methylthiophene-3-carboxylate

InChI

InChI=1S/C20H23NO3S/c1-4-13-6-8-14(9-7-13)16-12(3)25-19(17(16)20(23)24-5-2)21-18(22)15-10-11-15/h6-9,15H,4-5,10-11H2,1-3H3,(H,21,22)

InChI Key

IBLHIVKTJZANPV-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C2=C(SC(=C2C(=O)OCC)NC(=O)C3CC3)C

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(SC(=C2C(=O)OCC)NC(=O)C3CC3)C

Origin of Product

United States

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